Chaetoquadrin A

Description

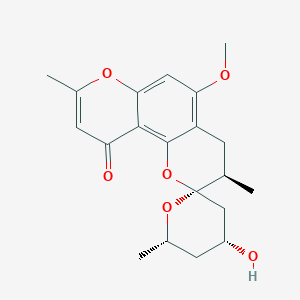

Structure

3D Structure

Properties

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(2R,3R,4'R,6'S)-4'-hydroxy-5-methoxy-3,6',8-trimethylspiro[3,4-dihydropyrano[2,3-f]chromene-2,2'-oxane]-10-one |

InChI |

InChI=1S/C20H24O6/c1-10-5-14-16(23-4)8-17-18(15(22)7-11(2)24-17)19(14)26-20(10)9-13(21)6-12(3)25-20/h7-8,10,12-13,21H,5-6,9H2,1-4H3/t10-,12+,13-,20-/m1/s1 |

InChI Key |

MHQCFVVDBXCFCK-UVIPZXLTSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](C[C@]2(O1)[C@@H](CC3=C(C=C4C(=C3O2)C(=O)C=C(O4)C)OC)C)O |

Canonical SMILES |

CC1CC(CC2(O1)C(CC3=C(C=C4C(=C3O2)C(=O)C=C(O4)C)OC)C)O |

Synonyms |

chaetoquadrin A |

Origin of Product |

United States |

Natural Occurrence and Isolation of Chaetoquadrin a

Chaetoquadrin A is a natural product that has been found in fungal species. Specifically, it has been isolated from fungi belonging to the genus Chaetomium. Research indicates its presence in Chaetomium seminudum, among other Chaetomium species rsc.orgresearchgate.net.

The isolation of natural products like this compound typically involves a series of steps aimed at extracting the compound from its biological source and purifying it. While specific detailed protocols for the isolation of this compound may vary, the general process often begins with the extraction of metabolites from fungal cultures using organic solvents mdpi.comnih.gov. This crude extract contains a mixture of numerous compounds. Subsequent purification steps commonly involve various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to separate this compound from other co-extracted substances based on differences in their physical and chemical properties nih.govresearchgate.net.

Spectroscopic Approaches General

Spectroscopic methods are indispensable tools in the structure elucidation of natural products. For Chaetoquadrin A, as with many complex organic molecules, a combination of techniques is employed to determine its molecular formula, identify functional groups, and establish the connectivity of atoms.

High-resolution electrospray ionization mass spectrometry (HRESIMS) is frequently used to determine the accurate molecular weight and elemental composition of the compound, providing its molecular formula mdpi.comresearchgate.net. For this compound, the molecular formula has been determined to be C₂₀H₂₄O₆ nih.govplantaedb.com.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule by identifying characteristic vibrational frequencies of different chemical bonds scribd.comlehigh.edunih.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy can provide insights into the presence of conjugated pi systems within the molecule based on the absorption of UV or visible light scribd.comlehigh.edunih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. ¹H NMR spectroscopy reveals the types of hydrogen atoms and their local environments, including their multiplicity due to coupling with neighboring protons scribd.comlehigh.edunptel.ac.in. ¹³C NMR spectroscopy provides information about the carbon skeleton scribd.comnih.govnptel.ac.in. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial connectivity information, allowing chemists to piece together the molecular framework researchgate.netresearchgate.net. Comparison of experimental NMR data with calculated values or data from related known compounds is a common practice in structure elucidation nih.gov.

Stereochemical Assignment Techniques

Proposed Biosynthetic Routes for this compound and Related Chromones

Chromones are typically biosynthesized through the condensation of acetate (B1210297) units, a process characteristic of the polyketide pathway. nih.gov The core chromone (B188151) structure, a benzo-γ-pyrone skeleton, is formed from the decarboxylative condensation of malonyl-CoA molecules, followed by cyclization. nih.gov A key intermediate in the biosynthesis of many chromone derivatives is 5,7-dihydroxy-2-methylchromone, which is formed from five-step decarboxylative condensations of malonyl-CoA catalyzed by enzymes like Pentaketide Chromone Synthase (PCS). nih.gov Subsequent enzymatic modifications of this core structure lead to the diverse array of chromone compounds, including those related to this compound. While specific details of the biosynthetic pathway leading directly to this compound are still under investigation, it is understood to involve polyketide synthesis and subsequent enzymatic tailoring steps. Related chromones, such as chaetosemins and other chaetoquadrins (e.g., chaetoquadrin D and J), isolated from Chaetomium species, likely share common initial biosynthetic steps involving polyketide synthases before diverging through species- or compound-specific enzymatic transformations. researchgate.netresearchgate.netrsc.orgmdpi-res.comnih.gov

Role of Polyketide Synthases in Chaetoquadrin Biosynthesis

Polyketide synthases (PKSs) are central to the biosynthesis of a vast array of fungal secondary metabolites, including many chromones. researchgate.netmdpi.comnih.govnih.govwikipedia.org These multi-domain enzymes or enzyme complexes catalyze the iterative condensation of acyl-CoA precursors, such as malonyl-CoA, to form polyketide chains. researchgate.netnih.govwikipedia.org The structural diversity of polyketides arises from variations in the starter and extender units used, the number of condensation cycles, and the reductive and cyclization reactions catalyzed by associated domains or separate enzymes. researchgate.netmdpi.comwikipedia.org

Fungal PKSs are classified into different types, with Type III PKSs being known to exist in filamentous fungi and playing a role in the synthesis of various metabolites, including some chromones. mdpi.comnih.gov The biosynthesis of the chromone backbone in this compound is proposed to involve a PKS that assembles the carbon skeleton from acetate units. nih.gov The specific type of PKS involved in this compound biosynthesis would dictate the initial assembly of the polyketide chain, which is then cyclized to form the chromone core. The presence of PKS genes is often organized in gene clusters in fungi, facilitating the coordinated expression of enzymes required for the biosynthesis of a specific secondary metabolite. wikipedia.org

Enzymatic Transformations in Chaetoquadrin Formation

Following the formation of the polyketide chain by a PKS and its cyclization into the basic chromone structure, a series of enzymatic transformations are required to yield the final structure of this compound. These tailoring enzymes can include hydroxylases, methyltransferases, cyclases, and other modifying enzymes that introduce functional groups, alter oxidation states, or form additional rings. researchgate.netmdpi.com While specific enzymatic steps for this compound are not fully elucidated, studies on the biosynthesis of other chromones and fungal polyketides indicate the involvement of such enzymes. For example, enzymes like hydroxylases (e.g., CYPs) and O-methyltransferases (OMTs) are known to be involved in the modification of chromone structures. mdpi.com The precise sequence and action of these enzymes determine the unique structural features of this compound.

Ecological and Biological Context of Natural Production

The production of secondary metabolites like this compound by fungi is often linked to their ecological roles and interactions within their environment. longdom.orgmdpi.com These compounds can confer adaptive advantages to the producing organism. longdom.org

Fungi produce a wide array of secondary metabolites, including chromones, as part of their metabolic repertoire. nih.govlongdom.orgmdpi.com The expression of genes encoding the enzymes involved in secondary metabolism, including PKSs and tailoring enzymes, is often regulated in response to environmental cues. nih.govnih.gov Factors such as nutrient availability, light, temperature, and interactions with other organisms can influence the production of these metabolites. nih.gov This metabolic flexibility allows fungi to adapt to changing environments and occupy diverse ecological niches. longdom.org The production of this compound by Chaetomium species may be a result of specific environmental conditions or developmental stages of the fungus. researchgate.net

Synthetic Chemistry of Chaetoquadrin a

Total Synthesis Strategies for Chaetoquadrin A and Analogues

Total synthesis of this compound and its related compounds typically involves the construction of the chromone (B188151) core and the spiroketal moiety, followed by their coupling and final functionalization. ubinkim.comnih.gov Several strategies have been explored, often employing key reactions to establish the requisite carbon framework and stereochemistry.

Key Step Reactions in Chaetoquadrin Synthesis (e.g., Claisen Rearrangement, Aldol (B89426) Reaction, Spiroketalization)

Several pivotal reactions are frequently utilized in the total synthesis of chaetoquadrins. The aromatic Claisen rearrangement is a common method for introducing an allyl group ortho to a phenol, which can then be manipulated to form part of the spiroketal system. ubinkim.comnih.gov Aldol reactions are essential for creating carbon-carbon bonds and setting stereocenters in the acyclic precursor to the spiroketal. ubinkim.comnih.gov Specifically, asymmetric boron aldol reactions have been employed to achieve stereocontrol. ubinkim.comnih.gov Spiroketalization, typically acid-catalyzed, is a crucial late-stage step that closes the rings to form the characteristic spiroketal framework of chaetoquadrins. ubinkim.comnih.gov

Other reactions that may be involved include alkylation of phenolic hydroxyl groups on the chromone core and oxidative cleavage reactions to modify carbon chains. ubinkim.com

Stereoselective Synthesis Approaches

Given the presence of multiple stereocenters in this compound and its analogues, stereoselective synthesis is paramount to obtaining the desired isomers. Approaches often involve the use of chiral auxiliaries, asymmetric catalysts, or exploiting the inherent stereochemical information in chiral building blocks. msu.educhemistrydocs.comegrassbcollege.ac.in Diastereoselective reactions, such as asymmetric boron aldol reactions, are key for controlling the relative stereochemistry between newly formed chiral centers. ubinkim.comnih.gov The stereochemical outcome of spiroketalization can also be influenced by the configuration of the acyclic precursor and the reaction conditions.

Synthesis of Individual Chaetoquadrin Analogues (e.g., Chaetoquadrins A-C, H, I)

The total synthesis of various chaetoquadrin analogues, including Chaetoquadrins A, B, C, H, and I, has been reported. ubinkim.comnih.govthieme-connect.com These syntheses often share common strategies and key reactions but differ in the specific building blocks and reaction sequences used to account for the structural variations among the analogues. For instance, the first total synthesis of chaetoquadrins A, B, and C was accomplished using a route featuring an aromatic Claisen rearrangement, an asymmetric boron aldol reaction, and acid-catalyzed spiroketalization. ubinkim.comnih.gov The synthesis of chaetoquadrins H and I has also been reported, employing an aldol reaction and an acid-catalyzed deprotection/cyclization/elimination sequence. thieme-connect.commolaid.commolaid.com

Research findings on the synthesis of specific analogues highlight the yields and stereoselectivities achieved for key steps. While detailed data tables for every reported synthesis are beyond the scope here, the literature provides specific experimental details for each analogue's synthesis.

Semi-Synthesis of Chaetoquadrin Derivatives

Information specifically on the semi-synthesis of chaetoquadrin derivatives is less extensively documented in the provided search results compared to total synthesis. Semi-synthesis typically involves starting from a naturally isolated chaetoquadrin and chemically modifying it to create new derivatives. This approach can be useful for exploring structure-activity relationships or generating compounds with improved properties. While the search results mention the isolation of various chaetoquadrin analogues, detailed procedures for their semi-synthetic modification were not prominently featured.

Challenges and Advances in this compound Chemical Synthesis

The synthesis of this compound and its analogues presents several challenges. The construction of the fused chromone-spiroketal system with precise control over multiple stereocenters is inherently complex. Achieving high yields and stereoselectivity in key carbon-carbon bond forming reactions and the spiroketalization step are critical. The potential for undesired side reactions or epimerization under certain conditions also needs to be addressed.

Advances in the chemical synthesis of chaetoquadrins have included the development of efficient and stereoselective methodologies for key transformations like asymmetric aldol reactions and controlled spiroketalization. ubinkim.comnih.gov The successful total syntheses of various analogues demonstrate the progress made in overcoming these synthetic hurdles. ubinkim.comnih.govthieme-connect.com Ongoing research in this area continues to explore more efficient, convergent, and stereoselective routes, potentially utilizing new catalytic methods or synthetic strategies to access these intricate molecules.

Biological Activities and Mechanistic Studies of Chaetoquadrin a

Monoamine Oxidase (MAO) Inhibitory Activity

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, norepinephrine, and dopamine. mayoclinic.orgnih.gov Inhibition of MAOs can lead to increased levels of these neurotransmitters, a strategy employed in the treatment of depression and other neurological conditions. mayoclinic.orgnih.govdergipark.org.tr Chaetoquadrin A and several of its analogues have demonstrated notable MAO inhibitory activity. researchgate.netthieme-connect.comresearchgate.net

Inhibition Profile of this compound and Analogues (e.g., Chaetoquadrins D, G, H)

Studies have shown that chaetoquadrins A-E, G, and H exhibit monoamine oxidase inhibitory activity. researchgate.netresearchgate.net Chaetoquadrin D, an S-containing amide, has also been identified as a monoamine oxidase inhibitor. researchgate.net Chaetoquadrin H, isolated from the ascomycete Chaetomium quadrangulatum, has demonstrated potent mouse liver monoamine oxidase inhibitory activity. thieme-connect.comresearchgate.net

While specific IC50 values for this compound's MAO inhibition were not consistently found across the immediate search results, the collective findings indicate that this compound and several of its analogues are active in inhibiting MAO enzymes. The potency can vary among the different chaetoquadrin compounds.

Mechanism of MAO Inhibition

The precise mechanism by which this compound inhibits monoamine oxidase is not explicitly detailed in the provided search snippets. However, MAO inhibitors typically function by blocking the enzyme's ability to break down monoamines. mayoclinic.orgnih.gov This can occur through reversible or irreversible binding to the enzyme's active site. nih.govumich.edu Further dedicated mechanistic studies would be required to fully elucidate how this compound interacts with the MAO enzyme.

Anticancer and Cytotoxic Activities in Cellular Models

Beyond their effects on MAO, chaetoquadrin compounds have also been investigated for their potential as anticancer agents, showing cytotoxic activities against various human cancer cell lines. mdpi.comresearchgate.netmdpi.comsemanticscholar.orgnih.govresearchgate.netnih.gov

Inhibition of Human Cancer Cell Lines (e.g., K562, HL-60, HeLa, BGC-823) by this compound and its Series

Several chaetoquadrins, including chaetoquadrin F and other polyketides isolated from Aspergillus sp. 16-02-1, have shown cytotoxic activities against human cancer cell lines such as K562 (chronic myelogenous leukemia), HL-60 (acute promyelocytic leukemia), HeLa (cervical cancer), and BGC-823 (gastric carcinoma). mdpi.comresearchgate.netmdpi.comsemanticscholar.orgnih.govresearchgate.netnih.gov

Studies on a series of polyketides, including chaetoquadrin F, isolated from a deep-sea derived Aspergillus species, evaluated their inhibitory effects on these cell lines. The compounds inhibited these cell lines to varying extents. mdpi.comsemanticscholar.orgnih.gov

An overview of the inhibition rates (IR%) at a concentration of 100 μg/mL for some of these compounds against the specified cell lines is presented below, based on available data. mdpi.com

| Compound | K562 (IR%) | HL-60 (IR%) | HeLa (IR%) | BGC-823 (IR%) |

| Aspiketolactonol (1) | - | 11.7 | - | - |

| Aspilactonol A (2) | - | 17.7 | - | - |

| Aspilactonol B (3) | - | 22.2 | - | - |

| Aspilactonol C (4) | 20.0 | 16.7 | - | - |

| Aspilactonol D (5) | - | 20.0 | - | 13.2 |

| Aspilactonol E (6)/F (7) | 14.1 | - | 13.4 | - |

| Compound 8 | - | 14.2 | 15.7 | - |

| Aspryonol (9) | 27.9 | 67.2 | 14.0 | - |

| Dihydroaspyrone (10) | - | 19.9 | 10.1 | - |

| Epiaspinonediol (11) | 79.7 | 72.5 | 14.9 | 21.8 |

| Aspinotriol A (12) | 17.0 | - | 14.1 | - |

| Aspinotriol B (13) | 20.3 | 39.4 | 12.3 | 15.7 |

| Chaetoquadrin F (14) | - | - | 13.5 | - |

Note: Data is presented as Inhibition Rate (IR%) at 100 μg/mL. "-" indicates data not available in the provided snippet for that cell line and compound.

Some compounds in this series, such as aspyronol (9) and epiaspinonediol (11), showed stronger inhibitory effects on certain cell lines, with IC50 values also reported for some. For instance, the IC50 for aspyronol (9) against HL-60 cells was 52.1 μg/mL, while epiaspinonediol (11) had IC50 values of 44.3 μg/mL and 32.8 μg/mL against K562 and HL-60 cells, respectively. nih.gov

Chaetoquadrin F Activity against HeLa Cells

Specifically regarding Chaetoquadrin F, it was reported to show antitumor activity against HeLa cell lines with an inhibitory rate of 13.5% at a concentration of 100 μg/mL. mdpi.commdpi.com Chaetoquadrin F was one of several polyketides isolated from Aspergillus sp. 16-02-1 that exhibited cytotoxic activities against the tested cancer cell lines. mdpi.comresearchgate.netmdpi.comsemanticscholar.orgnih.govresearchgate.net

Potential Mechanisms of Cytotoxicity (e.g., Enzyme Inhibition)

While the search results confirm the cytotoxic activity of chaetoquadrins, including this compound and its series, the detailed mechanisms of this cytotoxicity are not extensively described for this compound specifically. However, some related studies on other fungal metabolites, like chaetominine, suggest potential mechanisms such as the induction of apoptosis and oxidative stress. nih.govnih.gov Given that some chaetoquadrins are also MAO inhibitors, it is plausible that enzyme inhibition could contribute to their cytotoxic effects, potentially by disrupting cellular metabolism or signaling pathways dependent on monoamines. However, direct evidence linking MAO inhibition to the observed cytotoxicity of this compound and its analogues in cancer cells is not explicitly provided in the search results. Further research is needed to fully elucidate the specific mechanisms of cytotoxicity for each chaetoquadrin compound.

Enzyme Inhibitory Activities Beyond MAO

While this compound itself has been noted for biological activities, specific enzyme inhibitory effects beyond MAO have been detailed for related chaetoquadrins, particularly Chaetoquadrin J.

Soluble Epoxide Hydrolase (sEH) Inhibition by Chaetoquadrin J

Chaetoquadrin J has been shown to exhibit inhibitory activity against soluble epoxide hydrolase (sEH). researchgate.netresearchgate.netnih.gov sEH is an enzyme involved in the metabolism of epoxy-fatty acids (EpFAs), converting them into corresponding diols. EpFAs, such as epoxyeicosatrienoic acids (EETs), possess anti-inflammatory and vasodilatory properties. mdpi.comfrontiersin.org

Research indicates that Chaetoquadrin J displayed weak inhibition of sEH with an IC50 value of 63.0 μM. nih.gov

Implications for Hypertension and Inflammation Pathways

Inhibition of sEH by compounds like Chaetoquadrin J can lead to increased levels of beneficial EpFAs. mdpi.comfrontiersin.org These EpFAs play a role in regulating blood pressure and modulating inflammatory responses. mdpi.comfrontiersin.orgfrontiersin.org Elevated levels of EETs, for instance, are associated with antihypertensive, anti-inflammatory, and anti-proliferative effects. frontiersin.org

Inflammation is recognized as a key factor in the pathogenesis of hypertension and cardiovascular diseases. frontiersin.orgfrontiersin.org Immune cell accumulation in the kidneys, for example, can promote chronic inflammation that disrupts blood pressure regulation. frontiersin.org By inhibiting sEH, Chaetoquadrin J may indirectly influence these pathways by preserving the levels of anti-inflammatory and vasodilatory EpFAs. mdpi.comfrontiersin.org

Antifungal Activity

This compound has been identified as a metabolite with antifungal properties, contributing to the biocontrol capabilities of the fungus Chaetomium globosum. icar.org.infao.orgsemanticscholar.org

Role as a Biocontrol Agent Metabolite in Chaetomium globosum

Chaetomium globosum is known as a potential antagonist of various soil and seed-borne plant pathogens, producing antifungal metabolites that suppress fungal growth. icar.org.infao.orgsemanticscholar.org this compound is among the non-volatile metabolites produced by C. globosum strain Cg2. icar.org.infao.orgsemanticscholar.org The production of such metabolites by C. globosum contributes to its effectiveness as a biocontrol agent. icar.org.infao.orgsemanticscholar.org

Inhibition against Plant Pathogenic Fungi (e.g., Bipolaris sorokiniana)

This compound has been specifically identified in the context of Chaetomium globosum's interaction with the plant pathogenic fungus Bipolaris sorokiniana. icar.org.infao.orgsemanticscholar.orgresearchgate.netresearchgate.net B. sorokiniana is the causal agent of diseases in wheat and barley, including spot blotch and common root rot. frontiersin.orgczechmycology.org Studies investigating the chemical composition of secondary metabolites from C. globosum when it interacts with B. sorokiniana have detected this compound. icar.org.infao.orgsemanticscholar.orgresearchgate.net This suggests a role for this compound in the antagonism exhibited by C. globosum against B. sorokiniana. icar.org.infao.orgsemanticscholar.orgresearchgate.net

Chaetomium globosum strain Cg2 has demonstrated significant inhibition of B. sorokiniana mycelial growth in dual-culture experiments, producing a clear inhibition zone. researchgate.net This inhibitory effect is attributed, in part, to the production of antifungal metabolites like this compound. icar.org.infao.orgsemanticscholar.orgresearchgate.net

An example of the antifungal effect of C. globosum and its metabolites against B. sorokiniana is illustrated by the percentage inhibition of mycelial growth observed in studies:

| Antagonist/Treatment | Inhibition Rate (%) | Source |

| Chaetomium globosum (Cg2) | 71.4 | Dual-culture experiment at 12 DAI researchgate.net |

Allelopathic Effects

Allelopathy refers to the chemical interactions between plants or between plants and microorganisms, which can have either positive or negative effects on the performance of neighbors. frontiersin.org While the search results did not provide specific details on the allelopathic effects of this compound itself, the context of its production by Chaetomium globosum, a fungus found in soil and plants, suggests a potential for involvement in such interactions. nih.govsemanticscholar.org Chaetomium species are known to produce a variety of bioactive compounds that can influence their surrounding environment and other organisms. nih.gov Further research would be needed to specifically delineate any direct allelopathic effects attributable to this compound.

Seed Germination Modulation by Chaetoquadrin Fresearchgate.net

Studies investigating compounds isolated from fungal species have explored their effects on plant processes, including seed germination. While the provided outline specifically references seed germination modulation by Chaetoquadrin F, research indicates that other compounds isolated alongside Chaetoquadrin F from the same fungal sources have demonstrated such activity. For instance, a study on compounds from Penicillium sp. HJT-A-6, which also yielded Chaetoquadrin F (compound 6), identified a different polyketide, 4-hydroxy-3,6-dimethyl-2H-pyran-2-one (compound 1), as exhibiting seed germination modulating effects on Rhodiola tibetica seeds. researchgate.netnih.govnih.gov This compound showed the capacity to promote seed germination at a low concentration while inhibiting it at higher concentrations. researchgate.netnih.govnih.gov Although Chaetoquadrin F was present in the extracts studied, the primary seed germination modulating activity in these specific investigations was attributed to compound 1. researchgate.netnih.govnih.gov Specific detailed data on the direct effect of this compound on seed germination modulation was not found within the scope of the conducted search.

Structure Activity Relationship Sar Studies of Chaetoquadrin a

Elucidation of Pharmacophoric Features for MAO Inhibition

Research into the monoamine oxidase (MAO) inhibitory activity of compounds often involves SAR studies to identify the structural elements responsible for binding to and inhibiting MAO enzymes nih.govnih.govmdpi.com. While the provided search results discuss SAR studies for MAO inhibition by other compound classes like chalcones and flavonoids, specific details regarding the pharmacophoric features of Chaetoquadrin A for MAO inhibition are not explicitly available in the search snippets. General MAO inhibition studies indicate that different structural features can lead to varied selectivity between MAO-A and MAO-B isoforms nih.govnih.gov.

SAR Insights for Cytotoxic Effects

Studies on natural products, including those from fungal sources like Chaetomium species which produce chaetoquadrins, often investigate their cytotoxic properties researchgate.netnih.govresearchgate.net. SAR insights for cytotoxic effects typically involve testing a series of related compounds or analogs to determine how structural variations impact their toxicity to cancer cell lines researchgate.netnih.gov. For instance, some studies on polyketides and other compounds from fungi have reported cytotoxic activities and explored SARs by examining the effects of different functional groups or structural skeletons on cell viability researchgate.netnih.gov. Specific details on the SAR of this compound's cytotoxic effects are not extensively detailed in the provided search results, although related compounds from Chaetomium have shown varying degrees of cytotoxicity researchgate.net.

Modifications and Analog Design for Enhanced Biological Activity

Based on SAR studies, chemical modifications are often made to lead compounds to synthesize analogs with potentially enhanced biological activity, selectivity, or other desirable properties gardp.orgnih.gov. This involves altering specific parts of the molecule identified as crucial for activity or modifying features to improve pharmacokinetic properties. The design of analogs is a key step in optimizing compounds for therapeutic applications oncodesign-services.comnih.gov. While the search results mention the design and synthesis of analogs for other compound classes to improve activities like MAO inhibition or reversal of multidrug resistance nih.govnih.govresearchgate.net, specific examples of modifications or analog design efforts focused on this compound for enhanced biological activity are not detailed.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for Chaetoquadrin A

To date, the primary identified biological activity of this compound is the inhibition of monoamine oxidase. Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine, making them significant targets for the treatment of neurological disorders. While its activity as a MAO inhibitor is established, the full spectrum of this compound's biological targets remains an open area for investigation.

Future research should prioritize comprehensive screening to identify other potential molecular targets. This can be achieved through a variety of in vitro and in silico approaches.

Potential Research Approaches:

| Approach | Description |

| High-Throughput Screening (HTS) | Screening this compound against large panels of recombinant enzymes and receptors to identify novel interactions. |

| Chemical Proteomics | Utilizing affinity-based probes derived from the this compound scaffold to isolate and identify binding partners in complex biological samples. |

| In Silico Target Prediction | Employing computational algorithms that predict potential protein targets based on the chemical structure of this compound and its similarity to known bioactive molecules. nih.govunipi.itresearchgate.netbiorxiv.org |

| Phenotypic Screening | Assessing the effects of this compound in various disease-relevant cellular models to uncover novel mechanisms of action and, by extension, novel targets. |

The identification of additional biological targets could significantly broaden the therapeutic applicability of this compound beyond its current scope.

Development of this compound Analogues with Improved Efficacy and Selectivity

The development of analogues is a cornerstone of medicinal chemistry, aiming to enhance the desirable properties of a lead compound while minimizing undesirable ones. For this compound, the synthesis of analogues could lead to improved potency as a MAO inhibitor, enhanced selectivity for one MAO isoform over the other (MAO-A vs. MAO-B), or the optimization of pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying different parts of the this compound molecule—such as the chromone (B188151) core, the spiroketal moiety, and its various substituents—researchers can elucidate which structural features are critical for its biological activity. nih.govnih.govresearchgate.net This knowledge can then guide the rational design of new analogues with superior therapeutic profiles.

Key Areas for Analogue Development:

Modification of the Chromone Ring: Introducing different substituents on the aromatic ring could influence binding affinity and selectivity.

Alteration of the Spiroketal System: Modifying the stereochemistry or the substituents on the spiroketal rings could impact both potency and metabolic stability.

Synthesis of Simplified Scaffolds: Creating simpler versions of the molecule that retain the key pharmacophoric features could lead to more synthetically accessible and potentially more "drug-like" compounds.

Strategies for Sustainable Production (e.g., Fermentation Optimization, Biosynthetic Engineering)

The natural production of this compound by Chaetomium quadrangulatum provides a starting point for its supply. However, for large-scale production required for extensive research and potential clinical development, reliance on isolation from the native fungal strain may not be economically viable or sustainable. Therefore, exploring strategies for enhanced and sustainable production is paramount.

Fermentation Optimization: Optimizing the culture conditions of Chaetomium quadrangulatum can significantly increase the yield of this compound. frontiersin.orgmayoclinic.org This involves a systematic investigation of various parameters:

| Parameter | Description |

| Media Composition | Varying carbon and nitrogen sources, as well as the inclusion of specific micronutrients and precursors. |

| Physical Parameters | Optimizing temperature, pH, aeration, and agitation rates in bioreactors. |

| Elicitation | Introducing chemical or biological elicitors to the culture to stimulate the production of secondary metabolites. |

Biosynthetic Engineering: A more advanced approach involves understanding and engineering the biosynthetic pathway of this compound. While the specific pathway for this compound has not been fully elucidated, chromones and spiroketals are known classes of fungal secondary metabolites. nih.govmdpi.comnih.govacs.org By identifying the genes and enzymes responsible for its synthesis, it may be possible to:

Overexpress Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the pathway to boost production.

Heterologous Expression: Transferring the entire biosynthetic gene cluster into a more tractable microbial host, such as Aspergillus niger or Saccharomyces cerevisiae, which are well-established industrial fermentation organisms. appconnect.in This could lead to higher yields and a more controlled production process.

Integration of Cheminformatics and Artificial Intelligence in Chaetoquadrin Research

Cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery and development. These computational tools can be applied to accelerate various aspects of this compound research.

Applications of Cheminformatics and AI:

| Application | Description |

| Virtual Screening | Using the 3D structure of this compound as a query to search large virtual libraries for compounds with similar shapes and chemical features, potentially identifying novel scaffolds with similar biological activity. nih.gov |

| Pharmacophore Modeling | Developing a 3D pharmacophore model based on the key structural features of this compound required for MAO inhibition. appconnect.inmdpi.com This model can then be used to guide the design of new, potent inhibitors. |

| Predictive Modeling (QSAR) | Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of hypothetical this compound analogues before their synthesis, thus prioritizing the most promising candidates. mdpi.com |

| ADMET Prediction | Using AI-powered tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues, helping to identify potential liabilities early in the drug discovery process. nih.gov |

By integrating these computational approaches, researchers can streamline the research and development process, reducing the time and cost associated with bringing a new therapeutic agent to the clinic.

Potential as a Lead Compound for Pharmaceutical Development

A lead compound is a chemical starting point for the development of a new drug. This compound possesses several characteristics that make it a promising lead compound. Its novel chemical scaffold offers the potential for developing drugs with new mechanisms of action or improved properties over existing therapies. nih.gov

The established activity of this compound as a monoamine oxidase inhibitor provides a clear therapeutic area for initial development, particularly in the context of neurological and psychiatric disorders where MAOIs have shown efficacy. frontiersin.orgnih.govpatsnap.comresearchgate.netresearchgate.netnih.gov

The chromone and spiroketal moieties are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. This suggests that this compound and its analogues may have a broader range of biological activities than currently known, further enhancing its potential as a versatile lead compound.

Future efforts will need to focus on a comprehensive evaluation of its drug-like properties, including its solubility, metabolic stability, and in vivo efficacy in relevant animal models. The insights gained from such studies will be critical in guiding the journey of this compound from a fascinating natural product to a potential therapeutic agent.

Q & A

Q. What are the primary natural sources of Chaetoquadrin A, and how can researchers validate its isolation?

this compound was first isolated from Chaetomium quadrangulatum , but conflicting evidence suggests its presence in C. globosum under specific conditions . To validate isolation, researchers should employ high-resolution techniques such as UPLC-QToF-ESIMS for metabolite profiling, coupled with comparative analysis against reference spectral libraries . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as detailed for related compounds like Chaetoquadrin C and D .

Q. What spectroscopic methods are critical for characterizing this compound’s molecular structure?

Key methods include:

- 1D/2D NMR for determining carbon-hydrogen frameworks and stereochemistry.

- High-resolution mass spectrometry (HR-MS) to confirm molecular formulas (e.g., Chaetoquadrin C: C20H24O6, [M+H]+ = 361.165) .

- X-ray crystallography for absolute configuration determination, as used for Chaetoquadrin G and K .

- Optical rotation measurements to compare with reported values (e.g., Chaetoquadrin F: [α]D = +35.0°) .

Q. How can researchers design initial bioactivity screens for this compound?

Prioritize assays based on related compounds’ activities:

- Antimicrobial activity : Use microdilution assays (e.g., Chaetoquadrin B showed MICs of 6.25 μM against Magnaporthe oryzae) .

- Antioxidant potential : Employ DPPH radical scavenging assays (Chaetoquadrin C: 50.7% inhibition at 50 μM) .

- MAO inhibition : Test in mouse liver homogenate models (Chaetoquadrin D: IC50 = 0.038 mmol/L) . Include positive controls like Luteusin A for validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s natural sources be resolved?

- Strain-specific analysis : Compare biosynthetic gene clusters across Chaetomium species (e.g., C. quadrangulatum vs. C. globosum) using genomic sequencing .

- Environmental triggers : Investigate metabolite production under stress (e.g., co-culturing with pathogens, as in C. globosum exposed to Bipolaris sorokiniana) .

- Cross-validation : Replicate isolation protocols from original studies and verify with modern spectral databases.

Q. What experimental strategies address low yields of this compound in synthetic or extraction protocols?

- Precursor-directed biosynthesis : Feed labeled precursors to Chaetomium cultures to enhance production, as demonstrated for Chaetoquadrin E .

- Semi-synthesis : Use Chaetoquadrin B or C as intermediates, leveraging their higher natural abundance .

- Optimized fermentation : Adjust pH, temperature, and aeration in liquid cultures, referencing protocols for Chaetoglobosin Q .

Q. How can researchers differentiate this compound’s MAO inhibition mechanism from its structural analogs?

- Kinetic assays : Determine inhibition constants (Ki) and mode (competitive/non-competitive) using purified MAO isoforms.

- Docking studies : Compare binding affinities with Chaetoquadrin D (IC50 = 0.038 mmol/L) and Chaetoquadrin G (IC50 = 450 μM) using molecular modeling tools .

- Cellular models : Test neuroprotective effects in microglial cells, as done for cynandione B in pain modulation .

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across studies?

- Meta-analysis : Pool data from multiple studies (e.g., MIC values for antifungal activity) and apply random-effects models to account for variability.

- Dose-response modeling : Use nonlinear regression to calculate EC50/IC50 values, ensuring consistency in assay conditions (e.g., pH, incubation time) .

- Sensitivity analysis : Identify outliers by comparing results with structurally similar compounds (e.g., Chaetoquadrin B vs. C) .

Methodological Guidance

Q. How should researchers document this compound’s purification for reproducibility?

Follow the Beilstein Journal’s guidelines:

- Chromatography : Specify column type (e.g., silica gel 60, 230–400 mesh), solvent gradients, and retention times .

- Purity criteria : Report HPLC traces (≥95% purity) and melting points (e.g., Chaetoquadrin E: mp 100–102°C) .

- Data sharing : Deposit raw spectral data in public repositories (e.g., NMReDATA) for peer validation .

Q. What controls are essential in cytotoxicity assays for this compound?

- Positive controls : Use doxorubicin or cisplatin for IC50 comparisons.

- Solvent controls : Account for DMSO effects (keep concentration ≤0.1%).

- Cell line validation : Include non-cancerous cells (e.g., HEK293) to assess selectivity, as done for Chaetoquadrin B .

Data Contradiction & Validation

Q. How to reconcile discrepancies in this compound’s reported bioactivities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.